molecular formula C11H10N8 B10943657 7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10943657
M. Wt: 254.25 g/mol
InChI Key: CVWQZRCBYQELQH-UHFFFAOYSA-N
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Description

7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common method includes the condensation of 3-amino-1H-pyrazole with 4-chloro-6-methyl-2-(methylthio)pyrimidine under basic conditions to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring .

Scientific Research Applications

7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-(1H-pyrazol-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C11H10N8

Molecular Weight

254.25 g/mol

IUPAC Name

10-methyl-4-(pyrazol-1-ylmethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C11H10N8/c1-17-10-8(5-14-17)11-15-9(16-19(11)7-12-10)6-18-4-2-3-13-18/h2-5,7H,6H2,1H3

InChI Key

CVWQZRCBYQELQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)CN4C=CC=N4

Origin of Product

United States

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